molecular formula C20H20O5 B11164139 butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11164139
M. Wt: 340.4 g/mol
InChI Key: KTLRXJJBWAJNQV-UHFFFAOYSA-N
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Description

Butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a chemical compound with the molecular formula C20H20O5 It is a derivative of benzo[c]chromene, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its specific substitution pattern and the presence of the butyl ester group. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

butyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C20H20O5/c1-3-4-9-23-18(21)12-24-14-10-13(2)19-15-7-5-6-8-16(15)20(22)25-17(19)11-14/h5-8,10-11H,3-4,9,12H2,1-2H3

InChI Key

KTLRXJJBWAJNQV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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